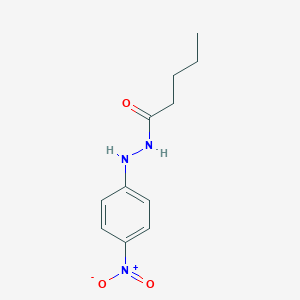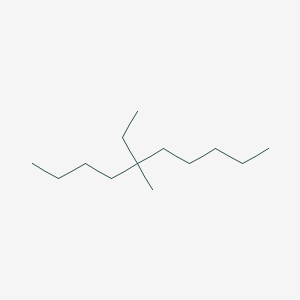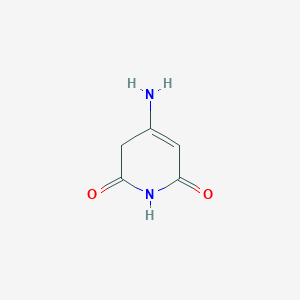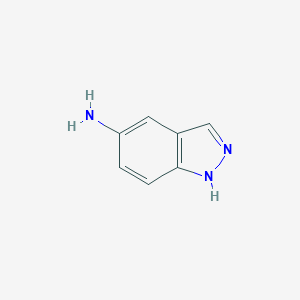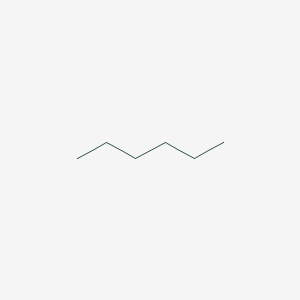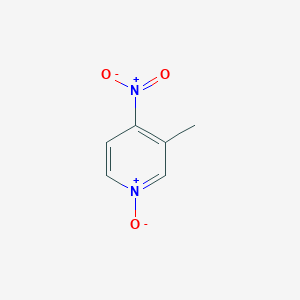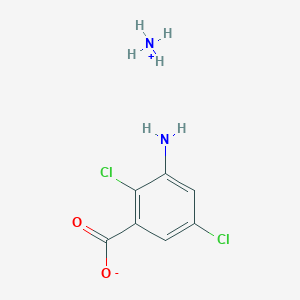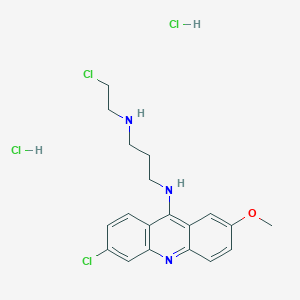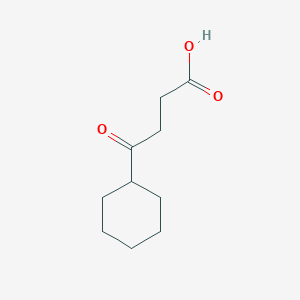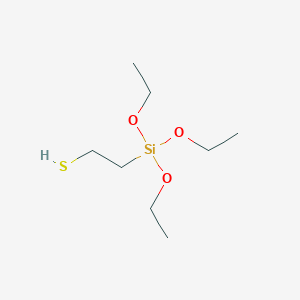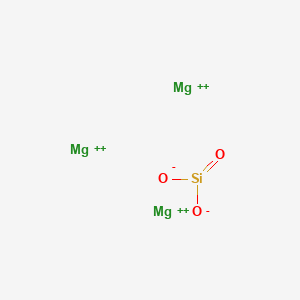
Silicic acid (H6Si2O7), magnesium salt (1:3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silicic acid (H6Si2O7), magnesium salt (1:3) is a compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is a combination of silicic acid and magnesium, which are both essential for many biological functions.
Mecanismo De Acción
The mechanism of action of silicic acid (Silicic acid (H6Si2O7), magnesium salt (1:3)), magnesium salt (1:3) is not fully understood. However, it is believed that the compound works by increasing the levels of silica and magnesium in the body. Silica is an essential mineral that is required for the formation of connective tissues, while magnesium is necessary for many biological functions, including muscle and nerve function.
Efectos Bioquímicos Y Fisiológicos
Silicic acid (Silicic acid (H6Si2O7), magnesium salt (1:3)), magnesium salt (1:3) has been shown to have several biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for the treatment of various diseases. It has also been shown to enhance plant growth and improve soil quality, making it a useful fertilizer and soil amendment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using silicic acid (Silicic acid (H6Si2O7), magnesium salt (1:3)), magnesium salt (1:3) in lab experiments is that it is relatively easy to synthesize. Additionally, it has been shown to have several potential applications, making it a versatile compound. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to determine its optimal use in various applications.
Direcciones Futuras
There are several future directions for the study of silicic acid (Silicic acid (H6Si2O7), magnesium salt (1:3)), magnesium salt (1:3). One potential area of research is the development of new therapeutic agents based on this compound. Another area of research is the use of this compound in agriculture to improve crop yields and soil quality. Additionally, the environmental applications of this compound, such as water treatment and pollution control, could also be further explored.
Conclusion
In conclusion, silicic acid (Silicic acid (H6Si2O7), magnesium salt (1:3)), magnesium salt (1:3) is a compound that has potential applications in various fields. Its anti-inflammatory and antioxidant properties make it a potential therapeutic agent for the treatment of various diseases, while its ability to enhance plant growth and improve soil quality make it a useful fertilizer and soil amendment. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in different fields.
Métodos De Síntesis
Silicic acid (Silicic acid (H6Si2O7), magnesium salt (1:3)), magnesium salt (1:3) can be synthesized by mixing magnesium oxide (MgO) and silicic acid (H4SiO4) in a 3:1 molar ratio. The mixture is then heated to a temperature of 200-300°C for several hours until the compound is formed. This method has been widely used in the laboratory to produce this compound.
Aplicaciones Científicas De Investigación
Silicic acid (Silicic acid (H6Si2O7), magnesium salt (1:3)), magnesium salt (1:3) has been studied for its potential applications in various fields. In the medical field, it has been shown to have anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for the treatment of various diseases. In the agricultural field, it has been used as a fertilizer and soil amendment due to its ability to enhance plant growth and improve soil quality. In the environmental field, it has been studied for its potential use in water treatment and pollution control.
Propiedades
Número CAS |
15702-53-1 |
|---|---|
Nombre del producto |
Silicic acid (H6Si2O7), magnesium salt (1:3) |
Fórmula molecular |
Mg3O3Si+4 |
Peso molecular |
149 g/mol |
Nombre IUPAC |
trimagnesium;dioxido(oxo)silane |
InChI |
InChI=1S/3Mg.O3Si/c;;;1-4(2)3/q3*+2;-2 |
Clave InChI |
RYFBLTRUKMEXNJ-UHFFFAOYSA-N |
SMILES |
[O-][Si](=O)[O-].[Mg+2].[Mg+2].[Mg+2] |
SMILES canónico |
[O-][Si](=O)[O-].[Mg+2].[Mg+2].[Mg+2] |
Otros números CAS |
15702-53-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



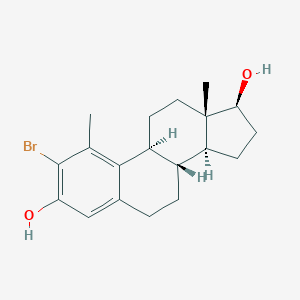
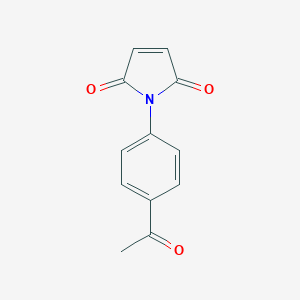
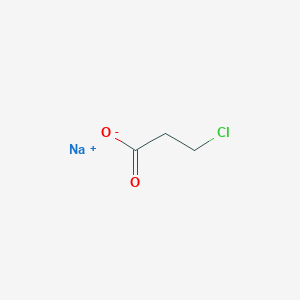
![4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid](/img/structure/B92371.png)
